molecular formula C10H10F4O2 B091409 1,4-Diethoxy-2,3,5,6-tetrafluorobenzene CAS No. 16251-00-6

1,4-Diethoxy-2,3,5,6-tetrafluorobenzene

Cat. No.: B091409
CAS No.: 16251-00-6
M. Wt: 238.18 g/mol
InChI Key: WVVPQTTXYYMGIK-UHFFFAOYSA-N
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Description

1,4-Diethoxy-2,3,5,6-tetrafluorobenzene is an organic compound with the molecular formula

C10H10F4O2C_{10}H_{10}F_{4}O_{2}C10​H10​F4​O2​

. It is characterized by the presence of two ethoxy groups and four fluorine atoms attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Diethoxy-2,3,5,6-tetrafluorobenzene can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution (S_NAr) reaction of 1,4-difluoro-2,3,5,6-tetrafluorobenzene with ethanol in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions, resulting in the substitution of fluorine atoms by ethoxy groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

1,4-Diethoxy-2,3,5,6-tetrafluorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The ethoxy groups can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced, although these reactions are less common due to the stability of the ethoxy and fluorine substituents.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Stille couplings, to form more complex aromatic systems.

Common Reagents and Conditions

    Substitution: Reagents like sodium ethoxide or potassium carbonate in ethanol.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various ethoxy-substituted derivatives, while coupling reactions can produce extended aromatic systems.

Scientific Research Applications

1,4-Diethoxy-2,3,5,6-tetrafluorobenzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated aromatic compounds.

    Biology: Investigated for its potential interactions with biological molecules, although specific biological applications are less common.

    Medicine: Potential use in drug development due to its unique structural properties, which may impart desirable pharmacokinetic characteristics.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1,4-diethoxy-2,3,5,6-tetrafluorobenzene in chemical reactions typically involves the activation of the benzene ring by the electron-withdrawing fluorine atoms, making it more susceptible to nucleophilic attack. The ethoxy groups can also participate in various reactions, either as leaving groups or as sites for further functionalization.

Comparison with Similar Compounds

Similar Compounds

    1,4-Difluoro-2,3,5,6-tetrafluorobenzene: Lacks the ethoxy groups, making it less reactive in nucleophilic substitution reactions.

    1,4-Dibromo-2,3,5,6-tetrafluorobenzene: Contains bromine atoms instead of ethoxy groups, leading to different reactivity and applications.

    1,4-Diethoxybenzene: Similar structure but without the fluorine atoms, resulting in different electronic properties and reactivity.

Uniqueness

1,4-Diethoxy-2,3,5,6-tetrafluorobenzene is unique due to the combination of ethoxy and fluorine substituents on the benzene ring. This combination imparts distinct electronic properties, making it valuable in various synthetic and industrial applications.

Properties

IUPAC Name

1,4-diethoxy-2,3,5,6-tetrafluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F4O2/c1-3-15-9-5(11)7(13)10(16-4-2)8(14)6(9)12/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVVPQTTXYYMGIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C(=C1F)F)OCC)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40382130
Record name 1,4-diethoxy-2,3,5,6-tetrafluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40382130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16251-00-6
Record name 1,4-diethoxy-2,3,5,6-tetrafluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40382130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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